Stemphyltoxin III
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Overview
Description
Stemphyltoxin III is a type of toxin that is produced by the fungus Stemphylium botryosum. This toxin has been found to have a variety of biochemical and physiological effects, making it a subject of interest for scientific research. In
Scientific Research Applications
Chemical Structure and Properties :
- Podlech et al. (2014) used Electronic Circular Dichroism (ECD) spectra and specific rotations to determine the absolute configuration of mycotoxins including stemphyltoxin III. This study highlighted the importance of understanding the chemical structure and properties of such toxins for scientific research purposes (Podlech et al., 2014).
Analytical Method Development :
- Puntscher et al. (2018) developed an LC-MS/MS method for detecting various Alternaria toxins, including stemphyltoxin III, in food samples. This method aids in monitoring the presence of such toxins in the food supply, which is crucial for food safety and public health (Puntscher et al., 2018).
DNA Damage and Repair Mechanisms :
- A study by Fleck et al. (2016) investigated the DNA damage and repair kinetics of Alternaria mycotoxins including stemphyltoxin III in cultured cells. This research provides insight into the genotoxic potential of stemphyltoxin III and its implications on cellular DNA integrity (Fleck et al., 2016).
Epoxide Reduction and Metabolic Pathways :
- Another study by Fleck et al. (2014) explored the epoxide reduction to alcohol as a novel metabolic pathway for perylene quinone-type Alternaria mycotoxins like stemphyltoxin III in mammalian cells. This study contributes to understanding the metabolic processing and detoxification of such mycotoxins in the human body (Fleck et al., 2014).
properties
CAS RN |
102694-32-6 |
---|---|
Product Name |
Stemphyltoxin III |
Molecular Formula |
C20H12O6 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(10R,11S)-5,10,17-trihydroxy-13-oxahexacyclo[9.8.1.12,6.012,14.016,20.010,21]henicosa-1(20),2(21),3,5,8,16,18-heptaene-7,15-dione |
InChI |
InChI=1S/C20H12O6/c21-9-4-2-8-7-1-3-10(22)14-12(7)16(18-19(26-18)17(14)24)20(25)6-5-11(23)13(9)15(8)20/h1-6,16,18-19,21-22,25H/t16-,18?,19?,20-/m0/s1 |
InChI Key |
OXZKROMWFXHLSV-ACAXCVFMSA-N |
Isomeric SMILES |
C1=CC(=C2C3=C1C4=C5C(=C(C=C4)O)C(=O)C=C[C@]5([C@@H]3C6C(C2=O)O6)O)O |
SMILES |
C1=CC(=C2C3=C1C4=C5C(=C(C=C4)O)C(=O)C=CC5(C3C6C(C2=O)O6)O)O |
Canonical SMILES |
C1=CC(=C2C3=C1C4=C5C(=C(C=C4)O)C(=O)C=CC5(C3C6C(C2=O)O6)O)O |
synonyms |
3,6a,10-trihydroxy-4,9-dioxo-4,6a,6b,7,8,9-hexahydro-7,8-epoxyperylene stemphyltoxin III |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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